The synthesis of Taranabant and its analogs is described in several papers. [, ] The synthetic route typically involves multiple steps, including the formation of key intermediates like (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. [] Specific details on reaction conditions, reagents, and yields can be found in the referenced papers.
While specific chemical reactions of Taranabant are not extensively detailed in the provided literature, its synthesis involves various reactions, including alkylations, cyclizations, and amide bond formations. [, ] The introduction of an 18F isotope for PET imaging studies required developing a specific synthetic route. []
Taranabant acts as an inverse agonist of CB1R. [, ] Unlike agonists, which activate the receptor, inverse agonists bind to the receptor and reduce its constitutive activity. This mechanism differentiates Taranabant from traditional agonists and contributes to its unique pharmacological profile. [, ]
Taranabant has been investigated for its antiobesity effects in rodents. [] Studies demonstrated its ability to reduce food intake, induce weight loss, and decrease fat mass in diet-induced obese rats. [] Importantly, its efficacy was linked to its occupancy of brain CB1R. [] Further development of Taranabant was halted due to safety concerns.
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6